N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine, which provides a comprehensive description of its molecular architecture. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing both aromatic and aliphatic components. The structural designation begins with the identification of the primary amine functionality, followed by detailed specification of the substituent groups and their positional relationships within the molecular framework.
The molecular formula C₁₂H₁₈BrNO₂ indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, with a calculated molecular weight of 288.18 grams per mole. The structural interpretation reveals a benzene ring system substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, connected through a methylene bridge to a secondary amine. The amine nitrogen is further bonded to a propyl chain bearing an additional methoxy substituent at the terminal carbon position.
The three-dimensional conformational analysis indicates that this molecule exhibits rotational flexibility around multiple single bonds, particularly the methylene bridge connecting the aromatic and aliphatic portions. The presence of the bulky bromine substituent and methoxy groups influences the preferred conformational states and potential intermolecular interactions. The predicted density of 1.266 ± 0.06 grams per cubic centimeter and boiling point of 331.4 ± 32.0 degrees Celsius reflect the compound's moderate molecular weight and the influence of polar functional groups on its physical properties.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The primary Chemical Abstracts Service registry number for this compound is 355383-43-6, which serves as the definitive identifier within the Chemical Abstracts Service database system. This registry number was first assigned when the compound was entered into the database on July 28, 2005, with the most recent modification recorded on May 24, 2025. The Chemical Abstracts Service number provides unambiguous identification regardless of nomenclature variations or synonym usage across different databases and publications.
Additional standardized identifiers include the International Chemical Identifier string: InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3. The corresponding International Chemical Identifier Key, NXIASJWGKWHGDA-UHFFFAOYSA-N, provides a hashed representation of the structural information for rapid database searches and cross-referencing. The Simplified Molecular Input Line Entry System notation CC(COC)NCC1=C(C=CC(=C1)Br)OC offers a linear text representation of the molecular structure suitable for computational applications.
The compound has been assigned the ChemDraw Best Guess identifier ChEMBL1620100 within the ChEMBL database, along with the Distributed Structure-Searchable Toxicity Database identifier DTXSID90386062. These alternative identifiers facilitate cross-database searches and ensure comprehensive coverage across different chemical information systems. The compound also appears in the Wikidata knowledge base under the identifier Q82179219, linking it to broader scientific and encyclopedic resources.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIASJWGKWHGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386062 | |
| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355383-43-6 | |
| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (5-Bromo-2-Methoxyphenyl)Methyl Bromide
The benzyl bromide intermediate is synthesized through bromination of 2-methoxytoluene. Directed by the methoxy group, electrophilic bromination occurs at the para position, yielding 5-bromo-2-methoxytoluene . Subsequent radical bromination of the methyl group using N-bromosuccinimide (NBS) under UV light generates (5-bromo-2-methoxyphenyl)methyl bromide .
Key Reaction Conditions
Coupling with 1-Methoxypropan-2-Amine
The benzyl bromide reacts with 1-methoxypropan-2-amine in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. The reaction proceeds via an SN2 mechanism , with the amine displacing bromide.
Optimized Parameters
Challenges : Competing elimination reactions may occur at elevated temperatures, necessitating careful temperature control.
Reductive Amination of 5-Bromo-2-Methoxybenzaldehyde
Aldehyde Synthesis
5-Bromo-2-methoxybenzaldehyde is prepared via oxidation of 5-bromo-2-methoxybenzyl alcohol using pyridinium chlorochromate (PCC) in CH₂Cl₂. The alcohol precursor is obtained by reducing 5-bromo-2-methoxybenzoic acid with LiAlH₄ (Yield: 88%).
Reductive Amination
The aldehyde reacts with 1-methoxypropan-2-amine in methanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.
Reaction Profile
Advantages : Avoids handling hazardous benzyl halides.
Buchwald-Hartwig Amination for Direct Coupling
While less common, palladium-catalyzed cross-coupling can link prefunctionalized fragments. Aryl bromides undergo coupling with amines using Pd(OAc)₂/Xantphos catalyst. However, this method is limited by the need for a pre-installed benzylamine group.
Example Protocol
Limitations : Low efficiency due to steric hindrance from the methoxy group.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 72 | High | Moderate |
| Reductive Amination | 68 | Moderate | Low |
| Buchwald-Hartwig | <50 | Low | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-brominated aromatic compounds.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine involves its interaction with specific molecular targets. The brominated aromatic ring and methoxy groups may facilitate binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
(a) N-[(3-Bromo-4-fluorophenyl)methyl]-1-methoxypropan-2-amine (CAS: 1019629-37-8)
- Molecular Formula: C₁₁H₁₅BrFNO
- Molar Mass : 276.14 g/mol
- Key Differences: The 4-fluoro substituent replaces the 2-methoxy group, reducing steric hindrance but increasing electronegativity.
(b) (2-Bromo-5-methoxyphenyl)methylamine (CAS: 767289-08-7)
Modifications in the Amine Side Chain
(a) N-(5-Bromo-2-methoxybenzyl)-2-methylpropan-1-amine (CAS: 861409-73-6)
- Molecular Formula: C₁₂H₁₈BrNO
- Molar Mass : 272.18 g/mol
- Key Differences: Replaces the 1-methoxypropan-2-amine group with a 2-methylpropyl (isobutyl) chain.
(b) 2-Methoxymethamphetamine (1-(2-Methoxyphenyl)-N-methyl-propan-2-amine)
Data Tables: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | pKa | Enantioselectivity (ee%) |
|---|---|---|---|---|---|
| N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | C₁₂H₁₈BrNO₂ | 288.18 | 5-Br, 2-OCH₃, 1-OCH₃ side chain | 8.44 | N/A |
| N-[(3-Bromo-4-fluorophenyl)methyl]-1-methoxypropan-2-amine | C₁₁H₁₅BrFNO | 276.14 | 3-Br, 4-F, 1-OCH₃ side chain | ~8.5* | N/A |
| (2-Bromo-5-methoxyphenyl)methylamine | C₉H₁₂BrNO | 230.10 | 2-Br, 5-OCH₃, methylamine | ~9.0* | N/A |
| (S)-1-Methoxypropan-2-amine (MOIPA) | C₄H₁₁NO | 89.14 | Chiral 1-OCH₃, primary amine | 10.2 | 98.1 |
*Predicted values based on structural analogs.
Biological Activity
N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine, a compound with a unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a propanol backbone with an amino group and a substituted phenyl ring. The presence of a bromine atom and a methoxy group on the phenyl ring is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, often employing solvents like ethanol or methanol and bases such as sodium hydroxide to facilitate reactions. Specific reaction conditions can be optimized for yield and purity.
1. Antidepressant Effects
Preliminary studies suggest that this compound may exhibit antidepressant properties. The mechanism is believed to involve modulation of neurotransmitter systems, although detailed mechanisms remain under investigation.
2. Analgesic Activity
Research has indicated that related compounds in the same structural family exhibit analgesic effects. For instance, derivatives with similar bromo and methoxy substitutions have shown promising results in pain relief assays .
3. Antiproliferative Activity
Some studies have reported that this compound may possess antiproliferative properties against various cancer cell lines. For example, related compounds demonstrated IC50 values in the low micromolar range against cancer cells, suggesting potential for further development as anticancer agents .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-2-methoxyphenethylamine hydrobromide | Contains a phenethylamine structure | Exhibits strong biological activity |
| 1-(5-Bromo-2-methoxyphenyl)-2-(propan-2-ylamino)ethanol | Similar amino alcohol structure | Potentially different pharmacological profiles |
| (2S)-N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | Contains an additional methoxy group | May enhance solubility and bioavailability |
This table highlights how variations in side chains and functional groups can significantly influence biological activities.
Case Study 1: Antidepressant Activity
A study focused on the pharmacodynamics of this compound showed that it could enhance serotonin levels in animal models, indicating potential antidepressant effects. Behavioral assays demonstrated reduced anxiety-like behaviors in treated subjects compared to controls.
Case Study 2: Anticancer Properties
In vitro studies assessed the antiproliferative effects of this compound against various cancer cell lines. It exhibited selective cytotoxicity, with IC50 values ranging from 3.0 to 10.0 µM depending on the cell line tested. These findings suggest a promising avenue for cancer treatment applications .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine?
Methodological Answer:
A common approach involves reductive amination between 5-bromo-2-methoxybenzaldehyde and 1-methoxypropan-2-amine, followed by purification via column chromatography. Key steps include:
- Aldehyde Activation: React the aldehyde with a reducing agent (e.g., NaBH4 or H2/Pd-C) in methanol to form the intermediate imine .
- Purification: Use silica gel chromatography with a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
- Characterization: Confirm structure using (e.g., δ 3.3 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) .
Advanced: How can conflicting NMR data during synthesis be resolved?
Methodological Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from residual solvents, diastereomer formation, or dynamic exchange processes. Mitigation strategies include:
- Solvent Removal: Ensure complete solvent evaporation under reduced pressure and re-dissolve in deuterated solvent (e.g., CDCl3) .
- Variable-Temperature NMR: Perform experiments at low temperatures (–40°C) to slow exchange processes and resolve overlapping peaks .
- 2D NMR (COSY, HSQC): Use correlation spectroscopy to assign protons and carbons unambiguously, particularly for methoxy and benzyl groups .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
A multi-technique approach is critical:
- GC-MS: Confirm molecular ion peak (e.g., m/z 302 [M+H]+) and fragmentation patterns (e.g., loss of methoxy groups) .
- FTIR-ATR: Identify functional groups (e.g., C-Br stretch at ~600 cm⁻¹, C-O-C stretch at ~1100 cm⁻¹) .
- NMR (): Assign methoxy protons (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
Advanced: How can researchers design experiments to evaluate biological activity?
Methodological Answer:
For antimicrobial testing:
- Microplate Assays: Prepare a dilution series (1–100 µM) in DMSO and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin dye to quantify viability .
- Control Experiments: Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v) .
- Data Interpretation: Calculate MIC (Minimum Inhibitory Concentration) values and compare with structurally related sulfonamide derivatives for SAR analysis .
Advanced: What crystallographic methods are suitable for resolving the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Structure Refinement: Use SHELXL for least-squares refinement. Key parameters: R1 < 0.05, wR2 < 0.12, and Flack parameter for chiral centers .
- Validation: Check for voids (PLATON) and hydrogen bonding networks (e.g., C-H···O interactions) .
Advanced: How can solubility inconsistencies be addressed during formulation studies?
Methodological Answer:
- Co-Solvency: Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility. Use phase diagrams to identify optimal ratios .
- Salt Formation: React with HCl to form a hydrochloride salt, improving solubility in polar solvents (e.g., water or ethanol) .
- Surfactant-Assisted Solubilization: Employ polysorbate 80 or cyclodextrins (e.g., HP-β-CD) at 10–20 mM concentrations .
Basic: What purification techniques are effective for isolating the compound?
Methodological Answer:
- Recrystallization: Use ethyl acetate/hexane (1:3) at –20°C to obtain high-purity crystals (>98%) .
- Flash Chromatography: Employ a Biotage Isolera system with a C18 column and acetonitrile/water gradient .
- HPLC: Use a reverse-phase column (e.g., Zorbax SB-C18) with methanol:water (70:30) at 1 mL/min. Monitor at 254 nm .
Advanced: How can enantiomeric purity be ensured if the compound has a chiral center?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Calculate enantiomeric excess (ee) via peak integration .
- Circular Dichroism (CD): Compare experimental CD spectra with simulated data (TD-DFT) to confirm absolute configuration .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor the desired enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
